molecular formula C18H16N2OS B2836320 6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one CAS No. 941921-38-6

6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one

Cat. No.: B2836320
CAS No.: 941921-38-6
M. Wt: 308.4
InChI Key: WFGMBPRJTSZZAB-UHFFFAOYSA-N
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Description

6-Phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one (CAS 941921-38-6) is a chemical compound with the molecular formula C18H16N2OS and a molecular weight of 308.40 g/mol . This pyrimidinone derivative is provided as a high-purity solid for research and development purposes. As a functionalized pyrimidine, this scaffold is of significant interest in medicinal chemistry. Pyrimidine cores are privileged structures in drug discovery, often serving as key scaffolds in the development of bioactive molecules . The specific substitution pattern of this compound, featuring a 6-phenyl group and a 2-((1-phenylethyl)thio) side chain, presents a unique structure for exploring structure-activity relationships (SAR). While specific biological data for this exact molecule is not available in the public domain, structurally related thienopyrimidine and pyrimidine analogs have demonstrated promising anti-infective properties, particularly in the search for novel agents against challenging pathogens . Researchers are investigating these scaffolds for their potential to interact with specific biological targets, such as enzyme active sites . This product is intended for research use by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

4-phenyl-2-(1-phenylethylsulfanyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-13(14-8-4-2-5-9-14)22-18-19-16(12-17(21)20-18)15-10-6-3-7-11-15/h2-13H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGMBPRJTSZZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC(=CC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of a phenyl-substituted pyrimidinone with a thioether reagent in the presence of a base or catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that can be carried out in large reactors. The use of continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Purification steps, such as crystallization or chromatography, are essential to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound may be reduced under hydrogenation conditions to modify the phenyl groups.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its unique structure.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate its mechanism of action.

Comparison with Similar Compounds

Key Challenges :

  • Bulky substituents (e.g., 1-phenylethyl) may reduce reaction efficiency due to steric hindrance.
  • Thioether stability: Oxidative metabolism of the thioether group could limit the target compound’s half-life .

Physicochemical Properties

Property Target Compound 6-Methyl-2-(Me-S) Analog 2-Arylaminopyrimidine (3.1)
Molecular Weight ~350 (estimated) 168.2 216.2
logP ~3.5 (predicted) 1.8 2.1–2.5
Solubility (Water) Low (<0.1 mg/mL) Moderate (1–5 mg/mL) Low (<1 mg/mL)

Implications :

  • The target compound’s higher logP suggests better membrane permeability but poorer aqueous solubility, necessitating formulation optimization.

Metabolic and Toxicity Considerations

  • Metabolism : Thioether groups are prone to oxidation to sulfoxides/sulfones, which may alter activity or cause toxicity. The 1-phenylethyl group could undergo CYP450-mediated hydroxylation .
  • Toxicity: Aromatic rings increase the risk of hepatotoxicity via reactive metabolite formation.

Q & A

Advanced Research Question

  • Substituent Variation : Modify the phenyl or thioether groups (e.g., introducing electron-withdrawing groups like -CF₃ or halogens) to assess effects on potency .
  • Bioisosteric Replacement : Replace the thioether with sulfoxide or sulfone groups to improve metabolic stability .
  • Data-Driven Design : Use computational tools (e.g., molecular docking) to predict binding affinities to targets like γ-aminobutyric acid (GABA) receptors or tubulin .

How should researchers address contradictions in biological data between in vitro and in vivo studies for this compound?

Advanced Research Question

  • Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and blood-brain barrier penetration to explain efficacy gaps .
  • Metabolite Identification : Use LC-MS to detect active/inactive metabolites that may alter in vivo outcomes .
  • Dose-Response Refinement : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .

What computational methods are suitable for predicting the compound’s mechanism of action and toxicity profile?

Advanced Research Question

  • Molecular Dynamics Simulations : Study interactions with biological targets (e.g., tubulin) using software like GROMACS or AMBER .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Toxicity Prediction : Use QSAR models or platforms like ProTox-II to estimate hepatotoxicity and mutagenicity risks .

How can reaction pathways be analyzed to resolve discrepancies in synthetic yields reported across studies?

Advanced Research Question

  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to identify rate-limiting steps and intermediates .
  • Solvent Screening : Test polar (DMF) vs. non-polar (toluene) solvents to optimize activation energy for key steps .
  • By-Product Analysis : Characterize impurities via GC-MS and adjust stoichiometry or catalyst loading (e.g., Pd/C for deprotection) .

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